2,5-Dichloro-4,6-dimethylnicotinonitrile
CAS No.: 91591-63-8
Cat. No.: VC20843823
Molecular Formula: C8H6Cl2N2
Molecular Weight: 201.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91591-63-8 |
---|---|
Molecular Formula | C8H6Cl2N2 |
Molecular Weight | 201.05 g/mol |
IUPAC Name | 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile |
Standard InChI | InChI=1S/C8H6Cl2N2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3 |
Standard InChI Key | UCGWYTUBYASPFG-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC(=C1Cl)C)Cl)C#N |
Canonical SMILES | CC1=C(C(=NC(=C1Cl)C)Cl)C#N |
Introduction
Chemical Identity and Structure
2,5-Dichloro-4,6-dimethylnicotinonitrile is a substituted pyridine compound with the molecular formula C8H6Cl2N2. Its structure consists of a pyridine ring with two chlorine atoms, two methyl groups, and a nitrile group arranged in specific positions.
Chemical Identifiers
The following table provides essential chemical identifiers for 2,5-Dichloro-4,6-dimethylnicotinonitrile:
Identifier | Value |
---|---|
CAS Number | 91591-63-8 |
Molecular Formula | C8H6Cl2N2 |
Molecular Weight | 201.05 g/mol |
IUPAC Name | 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile |
MDL Number | MFCD00052631 |
InChI Key | UCGWYTUBYASPFG-UHFFFAOYSA-N |
PubChem CID | 334852 |
SMILES | CC1=C(C(=NC(=C1Cl)C)Cl)C#N |
The structural arrangement features a pyridine core with chlorine atoms at positions 2 and 5, methyl groups at positions 4 and 6, and a cyano (nitrile) group at position 3 . This strategic arrangement of functional groups contributes to its chemical reactivity and utility in organic synthesis.
Physical and Chemical Properties
Understanding the physical and chemical properties of 2,5-Dichloro-4,6-dimethylnicotinonitrile is essential for handling, storage, and application in various chemical processes.
Physical Properties
The following table summarizes the key physical properties of 2,5-Dichloro-4,6-dimethylnicotinonitrile:
Property | Value |
---|---|
Physical State | Solid |
Color | White to off-white crystalline solid |
Melting Point | 82°C |
Boiling Point | 304.6±37.0°C (Predicted) |
Density | 1.36 g/cm³ |
Solubility | Soluble in organic solvents (dichloromethane, THF, toluene) |
These physical characteristics make 2,5-Dichloro-4,6-dimethylnicotinonitrile suitable for various synthetic applications, as it can be easily handled and processed under standard laboratory conditions .
Chemical Reactivity
The compound demonstrates several key reactive sites:
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The nitrile group at position 3 can undergo various transformations, including reduction to aldehyde and conversion to amide
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The chlorine atoms at positions 2 and 5 are susceptible to nucleophilic substitution reactions
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The pyridine nitrogen can participate in N-oxidation reactions, important for certain pharmaceutical intermediates
These reactive features make 2,5-Dichloro-4,6-dimethylnicotinonitrile a versatile building block for more complex molecules .
Synthesis Methods
Several routes exist for the synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile, with the most common methods outlined below.
From 4,6-dimethyl-2-hydroxynicotinonitrile
A widely employed synthesis route involves a two-step chlorination process:
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Step 1: Mono-chlorination at the 5-position using sulfuryl chloride
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4,6-dimethyl-2-hydroxynicotinonitrile is treated with sulfuryl chloride in CCl₄
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This yields 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile
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Typical yield: approximately 94%
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Step 2: Chlorination at the 2-position using phosphorus oxychloride
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5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile is reacted with POCl₃
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This produces the target compound 2,5-dichloro-4,6-dimethylnicotinonitrile
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Typical yield: approximately 76%
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This stepwise approach allows for better control of the chlorination process, resulting in higher yields and purity of the final product .
Alternative Synthesis Route
An alternative synthesis pathway involves:
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Reaction of 2,5-dibromo-4,6-dimethylnicotinonitrile with potassium thiocyanate
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Synthesis from 2,5-dichloroacetophenone and 4,6-dimethylpyridine in the presence of triethylamine and dichloromethane
The choice of synthesis route depends on reagent availability, desired scale, and specific application requirements.
Applications in Chemical and Pharmaceutical Industries
2,5-Dichloro-4,6-dimethylnicotinonitrile serves as an important intermediate in various chemical and pharmaceutical processes.
Pharmaceutical Applications
The compound plays a key role in pharmaceutical synthesis:
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Muscarinic Receptor Modulators: Used in the synthesis of ML253, a selective muscarinic receptor 4 (M4) positive allosteric modulator, which shows potential in treating schizophrenia
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Catechol-O-methyltransferase (COMT) Inhibitors: Serves as a precursor in the synthesis of opicapone, a COMT inhibitor used in the treatment of Parkinson's disease
Chemical Transformations
2,5-Dichloro-4,6-dimethylnicotinonitrile can undergo several useful transformations:
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Conversion to Oxime: The aldehyde can be further transformed to 2,5-dichloro-4,6-dimethylnicotinaldehyde oxime using hydroxylamine (yield: 89%)
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Conversion to Imidoyl Chloride: The oxime can then be chlorinated to form 2,5-dichloro-N-hydroxy-4,6-dimethylnicotinimidoyl chloride using N-chlorosuccinimide (NCS) (yield: 87%)
These transformations demonstrate the versatility of 2,5-Dichloro-4,6-dimethylnicotinonitrile as a synthetic building block.
Classification Parameter | Details |
---|---|
GHS Symbol | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) |
Hazard Codes | Xi, Xn (Irritant, Harmful) |
Risk Statements | 20/21/22-36/37/38 |
Safety Statements | 26-36/37/39 |
These classifications highlight the need for appropriate protective measures when handling this compound .
Manufacturer | Product Description | Packaging | Purity | Price (USD) |
---|---|---|---|---|
TRC | 2,5-Dichloro-4,6-dimethyl-3-pyridinecarbonitrile | 10g | Not specified | $415 |
Biosynth Carbosynth | 2,5-Dichloro-4,6-dimethylnicotinonitrile | 25g | Not specified | $500 |
AK Scientific | 2,5-Dichloro-4,6-dimethylnicotinonitrile | 100g | Not specified | $531 |
American Custom Chemicals | 2,5-Dichloro-4,6-dimethylnicotinonitrile | 1g | 95.00% | $649.11 |
American Custom Chemicals | 2,5-Dichloro-4,6-dimethylnicotinonitrile | 10g | 95.00% | $1471.47 |
Thermo Scientific | 2,5-Dichloro-4,6-dimethylnicotinonitrile | 1g | ≥95% | Varies |
Thermo Scientific | 2,5-Dichloro-4,6-dimethylnicotinonitrile | 10g | ≥95% | Varies |
Prices may vary based on quantity, purity, and supplier. Bulk quantities are available for industrial applications .
Supply Chain and Availability
Several manufacturers offer this compound with varying specifications:
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Purity Levels: Available in research grade (≥95%) and higher purity (98-99%) for specialized applications
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Packaging Options: Typically supplied in amber glass bottles to protect from light degradation
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Global Availability: Manufactured by companies in China, Europe, and North America
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Supply Capacity: Some manufacturers report capacity of up to 10,000 kg, indicating large-scale production capabilities
The widespread availability of 2,5-Dichloro-4,6-dimethylnicotinonitrile facilitates its use in both research and industrial applications.
Related Compounds and Derivatives
Several compounds are structurally related to 2,5-Dichloro-4,6-dimethylnicotinonitrile and are frequently encountered in similar synthetic pathways.
Key Derivatives
Important derivatives include:
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2,5-Dichloro-4,6-dimethylnicotinic acid (CAS: 142266-66-8): The carboxylic acid derivative formed by hydrolysis of the nitrile group
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2,5-Dichloro-4,6-dimethylnicotinamide (CAS: 175204-44-1): The amide derivative formed through partial hydrolysis of the nitrile group
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2,5-Dichloro-4,6-dimethylnicotinaldehyde: The aldehyde derivative formed by reduction of the nitrile group
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2,5-Dichloro-N-hydroxy-4,6-dimethylnicotinimidoyl chloride: A key intermediate in the synthesis of pharmaceutical compounds
These derivatives expand the synthetic utility of 2,5-Dichloro-4,6-dimethylnicotinonitrile, providing access to a diverse array of functional group transformations.
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